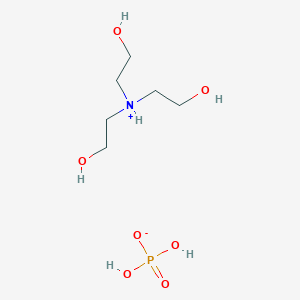
2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1'-biphenyl)-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate is a complex organic compound that features a tetrazole ring, a biphenyl group, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as triethylamine hydrochloride in a solvent like 1-methyl-2-pyrrolidinone .
The next step involves the formation of the thioether linkage. This can be achieved by reacting the tetrazole derivative with an appropriate thiol compound under mild conditions. The final step is the esterification of the biphenyl carboxylic acid with the thioether-tetrazole intermediate, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: Triethylamine hydrochloride, 4-dimethylaminopyridine (DMAP).
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.
Amines: Formed from the reduction of nitro groups.
Substituted Tetrazoles: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and additives.
Mecanismo De Acción
The mechanism of action of 2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The tetrazole ring can mimic carboxylic acid groups, allowing it to interact with biological targets in a similar manner .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring but lacks the biphenyl and thioether groups.
Ethyl 2-(1-Phenyl-1H-tetrazol-5-ylthio)acetate: Similar thioether linkage but different ester group.
1-Phenyl-2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)ethanone: Contains a ketone group instead of the biphenyl carboxylate
Uniqueness
2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate is unique due to its combination of a tetrazole ring, thioether linkage, and biphenyl carboxylate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Número CAS |
133506-49-7 |
|---|---|
Fórmula molecular |
C22H18N4O2S |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
2-(1-phenyltetrazol-5-yl)sulfanylethyl 4-phenylbenzoate |
InChI |
InChI=1S/C22H18N4O2S/c27-21(19-13-11-18(12-14-19)17-7-3-1-4-8-17)28-15-16-29-22-23-24-25-26(22)20-9-5-2-6-10-20/h1-14H,15-16H2 |
Clave InChI |
JHJOAMRKEOTZER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCSC3=NN=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)
![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)








